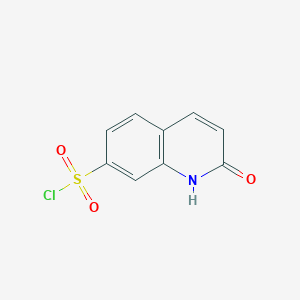

2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2-oxo-1H-quinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(13,14)7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXOYFQFUHJRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601245790 | |

| Record name | 1,2-Dihydro-2-oxo-7-quinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116135-36-4 | |

| Record name | 1,2-Dihydro-2-oxo-7-quinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116135-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-oxo-7-quinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-1,2-dihydro-quinoline-7-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride typically involves the reaction of quinoline derivatives with sulfonyl chloride reagents. One common method involves the use of 2-oxo-1,2-dihydroquinoline as the starting material, which is then reacted with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions to modify the quinoline ring.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Oxidized or Reduced Quinoline Derivatives: Depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Inhibition of Acetylcholinesterase (AChE)

One of the most notable applications of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride is in the synthesis of carboxamide derivatives that act as potent inhibitors of AChE. This enzyme plays a crucial role in neurotransmitter regulation and is linked to neurodegenerative diseases such as Alzheimer’s disease. Research has demonstrated that derivatives synthesized from this compound exhibit strong AChE inhibitory activity, with some compounds showing IC50 values lower than that of donepezil, a standard AChE inhibitor.

Neuroprotective Properties

Further investigations into the pharmacological properties of 2-Oxo-1,2-dihydroquinoline derivatives have revealed their potential in treating conditions associated with cholinergic dysfunction. For instance, certain compounds have shown efficacy in reducing symptoms in models of scopolamine-induced dementia in zebrafish.

Antimicrobial Activity

The compound has also been explored for its antibacterial and anticancer activities. Studies indicate that its derivatives can inhibit bacterial DNA gyrase, making them potential candidates for developing new antibiotics to combat resistant strains . The antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus has been documented, highlighting their relevance in pharmaceutical applications .

Organic Synthesis

Building Block for Chemical Libraries

2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride serves as a critical building block in organic synthesis. Its ability to undergo various reactions—such as acylation and cyclization—facilitates the generation of diverse chemical scaffolds. These scaffolds are essential for drug discovery and development .

Synthesis of Novel Compounds

The compound can react with amines to form sulfonamide derivatives or undergo nucleophilic substitution to yield different substituted quinolines. This versatility allows chemists to create libraries of compounds for high-throughput screening in drug discovery efforts .

Materials Science

Laboratory Chemical Applications

In materials science, 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride is utilized as a laboratory chemical. Its safety data sheet provides comprehensive guidelines for handling and first aid measures, emphasizing its importance in research environments.

Case Study 1: AChE Inhibitors

A series of synthesized 2-oxo-1,2-dihydroquinoline-3-carboxamides were evaluated for their AChE inhibitory activity using gas chromatography. One compound demonstrated an IC50 value of 7 nM, indicating high potency compared to existing treatments.

Case Study 2: Antibacterial Activity

A study focused on the antibacterial properties of 2-Oxo-1,2-dihydroquinoline derivatives found that certain compounds exhibited significant activity against common bacterial strains. The research utilized both in vitro assays and molecular docking studies to elucidate the mechanisms behind their effectiveness .

Wirkmechanismus

The mechanism of action of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecule, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The quinoline and benzoindole cores differ in aromaticity and π-electron density, influencing reactivity.

- Sulfonyl chlorides (target compound and benzoindole analog) exhibit higher electrophilicity compared to carboxylic acids or ethers.

Biologische Aktivität

Overview

2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride is a compound belonging to the quinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 243.67 g/mol. This compound is primarily noted for its role as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation.

Target Enzyme: The primary target of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride is acetylcholinesterase (AChE).

Mode of Action: The compound acts by binding to the active site of AChE, inhibiting its activity and leading to increased levels of acetylcholine in the synaptic cleft. This mechanism enhances cholinergic signaling, which may have therapeutic implications for conditions such as Alzheimer's disease and other cholinergic dysfunctions.

Biochemical Pathways: Inhibition of AChE affects the cholinergic pathway, crucial for cognitive function and memory. The compound's influence on this pathway suggests potential applications in neurodegenerative diseases where cholinergic signaling is impaired.

Pharmacokinetics

The pharmacokinetic properties indicate that 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride has good bioavailability due to its structural characteristics that favor interaction with biological targets. Studies suggest that it can effectively penetrate cellular membranes and exert its biological effects at low concentrations.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various assays:

- Inhibition Studies: The compound has shown significant inhibition of AChE with IC50 values typically around 10 μM, indicating its potency as an inhibitor .

- Cellular Effects: Research indicates that 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride modulates cell signaling pathways and gene expression related to cholinergic neurotransmission. It has been observed to alter gene expression profiles in cell lines relevant to neurodegenerative diseases.

Case Studies

A systematic approach to evaluate derivatives of 2-Oxo-1,2-dihydroquinoline has led to the synthesis of various analogues. These analogues were tested against esophageal squamous cell carcinoma (ESCC) cell lines, revealing structure-activity relationships that highlight the importance of chemical modifications on biological efficacy .

Table: Summary of Biological Activities and Findings

| Study | Compound | IC50 (μM) | Target | Effect |

|---|---|---|---|---|

| Study 1 | 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride | ~10 | AChE | Inhibition |

| Study 2 | Quinoline derivatives | Varies | AChE | Enhanced cholinergic signaling |

| Study 3 | Novel analogues | Varies | ESCC | Anti-proliferative effects |

Q & A

Q. What are the standard protocols for synthesizing 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer: The compound is synthesized via sulfonation of a dihydroquinoline precursor. A representative procedure involves slow addition of chlorosulfonic acid to the precursor under controlled temperatures (0°C for 1 hour, then room temperature for 2 hours). The crude product is precipitated in ice water, washed, and dried. Yield optimization requires strict temperature control and stoichiometric precision, as deviations can lead to side reactions (e.g., over-sulfonation). Initial yields reported are ~38%, but purification via recrystallization or column chromatography may improve purity .

- Key Parameters Table:

| Parameter | Condition |

|---|---|

| Reagent | Chlorosulfonic acid |

| Temperature | 0°C (1 h) → RT (2 h) |

| Yield | 38% (crude) |

| Purification | Ice-water precipitation |

Q. What safety precautions are critical when handling 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride?

- Methodological Answer: The compound is corrosive and reactive. Handling requires:

- PPE: Chemical-resistant gloves (JIS T 8116 standard), safety goggles (JIS T 8147), and long-sleeved lab coats .

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Deactivation: Quench residual sulfonyl chloride groups with aqueous sodium bicarbonate before disposal .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer:

- NMR: Analyze - and -NMR spectra to confirm the quinoline backbone and sulfonyl chloride moiety.

- FT-IR: Look for S=O stretching (~1360–1180 cm) and C-Cl peaks (~600–800 cm).

- Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF. Cross-reference with PubChem data for validation .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for biological applications (e.g., enzyme inhibition or probe development)?

- Methodological Answer: The sulfonyl chloride group is highly reactive, enabling nucleophilic substitution with amines or alcohols. For example:

- Amide Formation: React with primary/secondary amines to generate sulfonamide derivatives (e.g., 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride, used in life sciences) .

- Stability Testing: Assess hydrolytic stability in buffer solutions (pH 2–12) to determine suitability for in vivo studies.

Q. How should contradictions in spectral data or synthetic yields be resolved?

- Methodological Answer:

- Yield Discrepancies: Compare reaction conditions (e.g., solvent purity, reagent ratios) across studies. Trace moisture can hydrolyze sulfonyl chloride, reducing yields.

- Spectral Anomalies: Use high-resolution mass spectrometry (HRMS) to rule out isotopic interference. Validate NMR assignments with 2D techniques (COSY, HSQC) .

Q. What strategies improve the compound’s solubility in aqueous systems for biomedical assays?

- Methodological Answer:

- Co-solvents: Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins.

- Derivatization: Introduce hydrophilic groups (e.g., PEG chains) via sulfonamide linkages. Monitor solubility via dynamic light scattering (DLS) .

Data Contradiction Analysis Framework

| Issue | Possible Causes | Resolution Workflow |

|---|---|---|

| Low yield | Impure precursors, side reactions | 1. Verify precursor purity via HPLC. 2. Optimize stoichiometry (e.g., excess chlorosulfonic acid) . |

| Spectral mismatch | Isomeric byproducts | 1. Perform column chromatography. 2. Compare with computational NMR predictions . |

Key Physical/Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Stability | Moisture-sensitive | |

| Reactivity | Reacts with amines, alcohols | |

| Hazard Class | Corrosive (Skin/Eye) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.